molecular formula C8H13NO2 B13966924 3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide CAS No. 274689-95-1

3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B13966924
CAS No.: 274689-95-1
M. Wt: 155.19 g/mol
InChI Key: LRKHEAVJHMNZBE-UHFFFAOYSA-N
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Description

3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for interesting chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide typically involves the functionalization of bicyclo[2.2.1]heptane derivatives. One common method is the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. This process can involve intermediates such as 1,3-oxazine or γ-lactone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and functional group transformations are likely to be applied on a larger scale, utilizing efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydroxyl and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxybicyclo[221]heptane-2-carboxamide is unique due to its specific combination of functional groups and its bicyclic structure This combination allows for distinct chemical reactivity and potential biological activity compared to other similar compounds

Properties

CAS No.

274689-95-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-hydroxybicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C8H13NO2/c9-8(11)6-4-1-2-5(3-4)7(6)10/h4-7,10H,1-3H2,(H2,9,11)

InChI Key

LRKHEAVJHMNZBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2O)C(=O)N

Origin of Product

United States

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